molecular formula C12H20O2 B8431263 3-(1-Hydroxyethyl)-camphor

3-(1-Hydroxyethyl)-camphor

Cat. No. B8431263
M. Wt: 196.29 g/mol
InChI Key: NOTZMKCPODQQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130255

Procedure details

2.50 ml of 2.5 M n-butylithium hexane solution was added dropwise a tetrahydrofuran solution comprising 4 ml THF and 1.00 ml diisopropylamine at -78° C. and the mixture was stirred for 15 minutes. Then, a THF solution comprising 4 ml THF and 0.91 g camphor was added dropwise to the above solution at -78° C., then the solution was further admixed with 0.27 g of acetaldehyde and stirred for 15 minutes. This reaction solution was admixed with 50 ml of a saturated sodium hydrogen carbonate aqueous solution and restored to room temperature. The reaction product was extracted with diethylether. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then the solvent was removed under a vacuum. The residue was purified by means of silica gel column chromatography (eluent: hexane/ethylacetate=8/2) and 0.94 g of 3-(1-hydroxyethyl)-camphor was obtained (yield: 80%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
2.5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[C:8]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:12]([CH2:13][CH2:14]1)[CH2:11][C:9]2=[O:10].[CH:19](=[O:21])[CH3:20].C(=O)([O-])O.[Na+]>C1COCC1.CCCCCC>[OH:21][CH:19]([CH:11]1[CH:12]2[C:15]([CH3:17])([CH3:16])[C:8]([CH3:18])([CH2:14][CH2:13]2)[C:9]1=[O:10])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0.91 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
ADDITION
Type
ADDITION
Details
was added dropwise to the above solution at -78° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
restored to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with diethylether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of silica gel column chromatography (eluent: hexane/ethylacetate=8/2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C)C1C(C2(CCC1C2(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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